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molecular formula C9H8ClN3 B3033105 2-chloro-N-methylquinazolin-4-amine CAS No. 83260-68-8

2-chloro-N-methylquinazolin-4-amine

Cat. No. B3033105
M. Wt: 193.63 g/mol
InChI Key: WOQPXJFIZBEYCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07544690B2

Procedure details

A solution of 2,4-dichloro-quinazoline obtained in step A of example 1 (125 g, 628 mmol) in THF (1 L) was cooled to 4° C. and 40% aqueous MeNH2 (136 mL, 1.57 mol) was added. The mixture was stirred at ambient temperature for 80 min. The solution was alkalized with saturated aqueous NaHCO3 (pH=9) and concentrated. The precipitate was collected by filtration, washed with H2O and hexane, and dried at 80° C. to give (2-chloro-quinazolin-4-yl)-methyl-amine (114 g, 94%) as a white solid.
Quantity
125 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
136 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:11]=[C:10](Cl)[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1.[CH3:13][NH2:14].C([O-])(O)=O.[Na+]>C1COCC1>[Cl:1][C:2]1[N:11]=[C:10]([NH:14][CH3:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
ClC1=NC2=CC=CC=C2C(=N1)Cl
Name
Quantity
1 L
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
136 mL
Type
reactant
Smiles
CN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 80 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with H2O and hexane
CUSTOM
Type
CUSTOM
Details
dried at 80° C.

Outcomes

Product
Details
Reaction Time
80 min
Name
Type
product
Smiles
ClC1=NC2=CC=CC=C2C(=N1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 114 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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